(R)-2-Phenyl-3-butyne-2-ol
Description
Chiral Propargylic Alcohols: A Class of Versatile Building Blocks in Organic Synthesis
Chiral propargylic alcohols are a class of organic compounds that serve as highly versatile building blocks in organic synthesis. acs.orgacs.org Their utility stems from the presence of multiple functional groups—a hydroxyl group, an alkyne, and a chiral center—which can be selectively transformed into a wide array of other functionalities. acs.org This multifunctionality allows for their participation in a diverse range of chemical reactions, making them key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. acs.orgacs.org
The alkyne group can undergo various transformations, including reduction to alkenes or alkanes, and participation in cycloaddition reactions. The hydroxyl group can be oxidized to a ketone or aldehyde, or be substituted by other nucleophiles. The inherent chirality of these molecules is of paramount importance, particularly in the synthesis of enantiomerically pure compounds where biological activity is often dependent on a specific stereoisomer. egyankosh.ac.inluc.edu
The synthesis of chiral propargylic alcohols can be achieved through several methods, including the asymmetric addition of terminal alkynes to ketones or aldehydes, often facilitated by a chiral catalyst. mdpi.com Enzymatic methods have also been developed, offering a green and highly selective alternative for producing enantiopure propargylic alcohols. acs.orgacs.org For instance, racemic propargylic alcohols can be resolved using enzymes like lipases or dehydrogenases to obtain the desired enantiomer in high purity. acs.orgacs.org
Table 1: Representative Reactions of Chiral Propargylic Alcohols
| Reaction Type | Reagents/Conditions | Product Type |
|---|---|---|
| Oxidation | PCC, DMP, etc. | Chiral α,β-unsaturated ketones |
| Reduction | H₂, Lindlar's catalyst | Chiral allylic alcohols |
| Reduction | H₂, Pd/C | Chiral saturated alcohols |
| Meyer-Schuster Rearrangement | Acid catalyst | α,β-Unsaturated ketones |
| Nicholas Reaction | Co₂(CO)₈, Lewis acid | Stabilized propargyl cation for nucleophilic attack |
| Click Chemistry (CuAAC) | Azide, Cu(I) catalyst | Chiral triazoles |
Stereochemical Significance of (R)-2-Phenyl-3-butyne-2-ol in Asymmetric Catalysis and Chiral Resolution Studies
The specific enantiomer, this compound, holds significant value in the realms of asymmetric catalysis and chiral resolution. lookchem.com Its defined stereochemistry allows it to be used as a chiral auxiliary, a chiral starting material, or a ligand in asymmetric transformations, influencing the stereochemical outcome of a reaction to favor the formation of one enantiomer over the other.
In asymmetric catalysis, the development of chiral catalysts is crucial for the synthesis of single-enantiomer drugs and other bioactive molecules. acs.org The stereochemical information embedded in this compound can be transferred to a new molecule during a synthetic sequence. For instance, it can be used to synthesize chiral ligands for metal-catalyzed reactions, where the stereogenic center of the alcohol influences the spatial arrangement of the ligand around the metal, thereby creating a chiral environment that directs the approach of the substrate. researchgate.net
Chiral resolution is a technique used to separate a racemic mixture into its constituent enantiomers. This compound can be used as a chiral resolving agent. By reacting the racemic mixture with the enantiomerically pure alcohol, a pair of diastereomers is formed. These diastereomers have different physical properties (e.g., solubility, boiling point) and can be separated by conventional techniques like crystallization or chromatography. mdpi.com Once separated, the resolving agent can be chemically cleaved to yield the enantiomerically pure compounds.
Recent research has highlighted the use of related chiral propargylic alcohols in organocatalysis, where they can act as precursors to chiral allenes. d-nb.info For example, racemic propargylic alcohols can be reacted with a nucleophile in the presence of a chiral Brønsted acid to produce enantioenriched allenes. d-nb.info This demonstrates the potential of compounds like this compound to serve as precursors for axially chiral molecules.
Table 2: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀O sigmaaldrich.com |
| Molecular Weight | 146.19 g/mol sigmaaldrich.com |
| Appearance | White, semi-transparent crystalline solid lookchem.com |
| Melting Point | 47-49 °C (lit.) sigmaaldrich.com |
| Boiling Point | 102-103 °C at 12 mmHg (lit.) sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-phenylbut-3-yn-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-3-10(2,11)9-7-5-4-6-8-9/h1,4-8,11H,2H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLSOBUAIFEGLT-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)(C1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](C#C)(C1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereoselective Synthetic Methodologies for R 2 Phenyl 3 Butyne 2 Ol and Its Enantiomers
Direct Enantioselective Synthesis Approaches
Direct enantioselective synthesis aims to create the desired chiral molecule in a single step from achiral starting materials, establishing the stereocenter with high efficiency. These methods are often preferred for their atom economy and straightforward nature.
Transition Metal-Catalyzed Asymmetric Transformations
Transition metal catalysis is a cornerstone of modern asymmetric synthesis, offering powerful tools for the construction of chiral centers with high enantioselectivity. Various metals, including palladium, copper, and nickel, have been employed in catalytic systems to produce chiral propargylic alcohols.
The Sonogashira cross-coupling reaction is a powerful method for forming carbon-carbon bonds between sp² and sp hybridized carbon atoms, typically involving an aryl or vinyl halide and a terminal alkyne. wikipedia.org This reaction is widely used in the synthesis of substituted alkynes. While often used to create the backbone of molecules, its application in synthesizing precursors for chiral alcohols like 2-phenyl-3-butyn-2-ol (B89498) is well-documented.
In a copper-free variant of this reaction, aryl bromides can be coupled with 2-methyl-3-butyn-2-ol (B105114) to form aryl-2-methyl-3-butyn-2-ols, which are direct precursors or analogues of the target compound. nih.govnih.gov A simple and effective catalytic system for this transformation consists of palladium acetate (B1210297) (Pd(OAc)₂) and tri(p-tolyl)phosphine (P(p-tol)₃), with 1,8-Diazabicycloundec-7-ene (DBU) as the base in a tetrahydrofuran (B95107) (THF) solvent. nih.govnih.gov This approach has been shown to be effective for a wide range of aryl bromides, providing the coupled products in good to excellent yields. nih.gov The development of air-stable palladium catalysts has also allowed these reactions to be conducted under ambient conditions, increasing their practicality. wikipedia.org
Detailed findings from a study on copper-free Sonogashira coupling are presented below:
| Entry | Aryl Bromide | Catalyst System | Base/Solvent | Yield (%) |
| 1 | 3-Bromoaniline | Pd(OAc)₂ / PPh₃ | TBAF / THF | 61 |
| 2 | 3-Bromoaniline | Pd(OAc)₂ / P(p-tol)₃ | DBU / THF | 80 |
| 3 | 4-Bromoanisole | Pd(OAc)₂ / P(p-tol)₃ | DBU / THF | 89 |
| 4 | 3-Bromo-N-acetyl-aniline | Pd(OAc)₂ / P(p-tol)₃ | DBU / THF | 85 |
This table summarizes the results of copper-free Sonogashira coupling reactions between various aryl bromides and 2-methyl-3-butyn-2-ol. Data sourced from Caporale, A., et al. (2014). nih.gov
Copper-catalyzed asymmetric propargylation represents a direct method for synthesizing chiral propargylic alcohols. These reactions typically involve the addition of a propargyl nucleophile to a carbonyl compound. The use of chiral ligands in conjunction with a copper catalyst allows for the control of stereochemistry.
Highly enantioselective and regioselective copper-catalyzed asymmetric propargylation of aldehydes has been achieved using a propargyl borolane reagent. nih.gov This methodology shows broad functional group tolerance and provides high enantioselectivities for a variety of aldehydes. nih.gov Another powerful approach involves the use of N-heterocyclic carbene (NHC) copper complexes. nih.gov For instance, the enantioselective synthesis of alkyne-substituted quaternary carbon stereocenters can be achieved through NHC-Cu-catalyzed allylic substitution reactions with (i-Bu)₂(alkynyl)aluminum reagents. nih.gov This method allows for the addition of various alkynyl groups to trisubstituted allylic phosphates with exceptional site selectivity and high enantiomeric ratios. nih.gov
Dual catalytic systems, where two distinct catalysts work in concert to promote a transformation, have emerged as a powerful strategy in asymmetric synthesis. A combination of organocatalysts and transition metals can provide unique activation modes and high levels of stereocontrol. researchgate.net
One such system involves a chiral aldehyde and a nickel catalyst for the direct asymmetric α-propargylation of amino acid esters with propargylic alcohol derivatives. researchgate.net This chiral aldehyde/nickel dual catalytic system efficiently produces α,α-disubstituted non-proteinogenic α-amino acid esters in good-to-excellent yields and enantioselectivities. researchgate.net While not directly applied to the synthesis of (R)-2-phenyl-3-butyne-2-ol from acetophenone, this methodology demonstrates the potential of dual catalysis for creating chiral centers bearing a propargylic group.
Representative Results of Chiral Aldehyde-Nickel Dual Catalysis:
| Propargylic Alcohol | Amino Acid Ester | Yield (%) | Enantiomeric Excess (ee %) |
| Phenylpropargyl alcohol | Alanine derivative | 85 | 92 |
| But-2-yn-1-ol | Leucine derivative | 78 | 90 |
| Pent-2-yn-1-ol | Phenylalanine derivative | 82 | 95 |
This table presents representative results for the asymmetric α-propargylation of amino acid esters using a chiral aldehyde-nickel dual catalytic system. researchgate.net
The combination of a transition metal catalyst and a chiral Brønsted acid, such as a chiral phosphoric acid (CPA), can lead to highly effective cooperative catalytic systems. acs.org In these systems, the metal catalyst can activate one substrate while the CPA activates another, bringing them together in a chiral environment to facilitate an enantioselective reaction.
This cooperative catalysis approach has been successfully applied to multicomponent reactions. For example, a rhodium complex and a chiral phosphoric acid can work together in a three-component reaction to form β-amino-α-hydroxyl acid derivatives. acs.org Similarly, palladium catalysts have been used in conjunction with chiral phosphoric acids for the enantioselective amination of racemic allylic alcohols. nih.gov Chiral phosphoric acids have also been shown to catalyze reactions of functionalized propargylic alcohols, providing access to axially chiral allenes and related derivatives. rsc.orgresearchgate.net These examples highlight the potential of metal/CPA systems to achieve high levels of enantioselectivity in complex transformations that can be adapted for the synthesis of chiral tertiary alcohols.
The asymmetric aldol (B89426) reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. While not a direct route to this compound, it is a key method for producing chiral β-hydroxy ketones, which can be precursors to related structures, including trifluoromethyl-substituted analogues. The synthesis of chiral propargylic alcohols can be achieved through the catalytic asymmetric addition of alkynes to aldehydes. nih.gov
For instance, the development of Lewis acid assisted Brønsted acidity (LBA) catalysis, using chiral diols in combination with SnCl₄, has led to high levels of asymmetric induction in the allylboration of aldehydes. acs.org This method provides homoallylic alcohols in excellent yields with enantiomeric ratios up to 98:2. acs.org Although focused on allylation, the principles of activating carbonyl compounds towards nucleophilic attack in a chiral environment are transferable to the synthesis of other chiral alcohols, including those with trifluoromethyl groups, which are of significant interest in medicinal chemistry.
Biocatalytic and Chemo-Enzymatic Strategies
Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high selectivity under mild, environmentally benign conditions. Enzymes, particularly oxidoreductases, are frequently employed for the stereoselective synthesis of chiral alcohols.
The most direct biocatalytic route to (R)- or (S)-2-Phenyl-3-butyne-2-ol is the asymmetric reduction of the corresponding prochiral ketone, 2-phenyl-3-butyn-2-one. This transformation is effectively catalyzed by alcohol dehydrogenases (ADHs), which are NAD(P)H-dependent oxidoreductases. researchgate.net These enzymes can exhibit high levels of enantioselectivity, allowing for the production of either the (R) or (S) enantiomer by selecting an appropriate enzyme. researchgate.net
ADHs that follow Prelog's rule typically yield the (S)-enantiomer, while anti-Prelog enzymes produce the (R)-enantiomer. For instance, the W110A secondary alcohol dehydrogenase from Thermoanaerobacter ethanolicus (W110A TeSADH), a Prelog-type mutant, has been used for the enantioselective reduction of 4-phenyl-3-butyn-2-one (B156156) to produce (S)-4-phenyl-3-butyn-2-ol with excellent yield and enantioselectivity. researchgate.net The reaction requires a nicotinamide (B372718) cofactor (NADPH or NADH), which is often regenerated in situ using a sacrificial alcohol like isopropanol, a process known as a substrate-coupled cofactor regeneration system.
Table 1: Example of Enzymatic Reduction of a Prochiral Ketone
| Enzyme | Substrate | Product | Yield | Enantiomeric Excess (e.e.) |
|---|
Data sourced from a study on W110A TeSADH-catalyzed reductions. researchgate.net
Instead of using isolated enzymes, whole microbial cells (e.g., baker's yeast, E. coli) containing the desired alcohol dehydrogenases can be used as catalysts. This approach offers the advantage of providing a cellular environment where the necessary cofactors are naturally regenerated. However, the cell membrane can act as a barrier, limiting the transport of hydrophobic substrates like 2-phenyl-3-butyn-2-one to the intracellular enzymes.
A significant advancement in cofactor regeneration involves mimicking natural photosynthesis by using light energy. rsc.orgrsc.org In these systems, a photocatalyst, such as a graphene-based material, harnesses visible or solar light to drive the regeneration of the nicotinamide cofactor (NADPH). rsc.org This photoregenerated NADPH is then immediately utilized by an alcohol dehydrogenase in the same vessel to catalyze the asymmetric reduction of a prochiral ketone to a chiral alcohol. researchgate.netrsc.org
This integrated photocatalytic/biocatalytic cascade represents an eco-friendly and sustainable approach, as it uses renewable solar energy to power the synthesis of valuable chiral chemicals. rsc.orgrsc.org Such systems combine the unique reactivity of photocatalysis with the high selectivity of biocatalysis, creating an artificial photosynthetic pathway for asymmetric synthesis. rsc.orgresearchgate.net Studies have demonstrated that this method can be used to synthesize a variety of chiral alcohols with excellent enantioselectivities (95% to >99.9% e.e.) under environmentally benign conditions. rsc.org
Biocatalytic routes for producing chiral alcohols align well with the principles of green chemistry. The use of enzymes, which are biodegradable catalysts derived from renewable resources, is a key feature. rsc.org These reactions are typically conducted under mild conditions, such as ambient temperature and pressure, and often in aqueous media, which reduces energy consumption and the need for hazardous organic solvents. rsc.org
The high chemo-, regio-, and stereoselectivity of enzymes minimizes the formation of byproducts, leading to cleaner reaction profiles and less waste generation. rsc.org Furthermore, advanced strategies like solar-driven biocatalysis significantly enhance the sustainability of the process by replacing fossil fuel-derived energy with renewable solar light. rsc.orgrsc.org
Chiral Auxiliary-Mediated Strategies
An established chemical method for controlling stereochemistry is the use of a chiral auxiliary. wikipedia.orgsigmaaldrich.com This strategy involves temporarily attaching a chiral molecule to a substrate to direct a subsequent chemical transformation in a diastereoselective manner. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com
In the context of synthesizing this compound, this approach would typically involve the following steps:
Attachment: A precursor molecule is covalently bonded to a chiral auxiliary, such as a chiral oxazolidinone or an ephedrine (B3423809) derivative. sigmaaldrich.com
Stereoselective Reaction: The key bond-forming step is performed. For this target molecule, this would likely be the addition of an ethynyl (B1212043) nucleophile (e.g., from ethynylmagnesium bromide or ethynyllithium) to the carbonyl group of a benzoylformic acid derivative attached to the auxiliary. The steric bulk and electronic properties of the auxiliary block one face of the carbonyl group, forcing the nucleophile to attack from the opposite, less hindered face, thereby creating the desired stereocenter.
Removal: The chiral auxiliary is cleaved from the product molecule, yielding the enantiomerically enriched propargylic alcohol.
Dynamic Kinetic Resolution (DKR) of Racemic Propargylic Alcohols
Dynamic kinetic resolution (DKR) is a highly efficient strategy that can theoretically convert 100% of a racemic starting material into a single, desired enantiomer. mdpi.com This process combines the rapid, in-situ racemization of the starting alcohol with a highly enantioselective, irreversible transformation of one of the enantiomers. acs.org
For racemic 2-phenyl-3-butyne-2-ol, a DKR process would involve two key catalysts working in concert:
A Racemization Catalyst: A transition metal complex, typically based on ruthenium or vanadium, is used to continuously interconvert the (R) and (S) enantiomers of the alcohol. mdpi.comnih.gov
An Enantioselective Enzyme: A lipase (B570770), such as Novozyme® 435 (an immobilized form of Candida antarctica lipase B), is used to selectively acylate one of the enantiomers (e.g., the R-enantiomer) in an irreversible reaction. mdpi.comnih.gov
As the lipase selectively consumes the (R)-alcohol by converting it to an (R)-ester, the racemization catalyst rapidly converts the remaining (S)-alcohol into more of the reactive (R)-alcohol. This dynamic process continues until the entire racemic mixture is converted into the single enantiomeric ester, which can then be hydrolyzed to obtain the desired this compound in high yield and enantiomeric excess. mdpi.comacs.org
Table 2: Representative Catalysts for Dynamic Kinetic Resolution of Secondary Alcohols
| Racemization Catalyst | Enzyme | Acyl Donor | Solvent | Outcome |
|---|---|---|---|---|
| Ruthenium Complex | Novozyme® 435 (Lipase) | Isopropenyl Acetate | Toluene | >96% Yield, >99% e.e. |
| Oxovanadium Complex | Pseudomonas fluorescens Lipase | Vinyl Acetate | Toluene | High Yield, >99% e.e. |
Data generalized from studies on DKR of secondary alcohols. mdpi.comresearchgate.netnih.gov
Metal/Lipase Co-catalyzed Dynamic Kinetic Resolution
Dynamic kinetic resolution (DKR) combines the enantioselective transformation of one enantiomer by a catalyst with the simultaneous racemization of the remaining, unreacted enantiomer. This process allows for the theoretical conversion of 100% of a racemic starting material into a single, enantiomerically pure product. For the resolution of racemic 2-phenyl-3-butyn-2-ol, a dual-catalyst system, often referred to as "combo catalysis," is employed, featuring a lipase for the resolution step and a metal complex for the racemization step.
The core of this methodology is the synergistic action of two distinct catalysts:
Enzyme-Catalyzed Kinetic Resolution : A lipase, such as Candida antarctica lipase B (CALB), is used to selectively acylate one enantiomer of the alcohol (e.g., the (R)-enantiomer) using an acyl donor like vinyl acetate. This enzymatic process is highly enantioselective, producing an enantioenriched ester and leaving behind the unreacted (S)-enantiomer.
Metal-Catalyzed Racemization : Concurrently, a metal catalyst, typically a ruthenium complex, facilitates the racemization of the unreacted (S)-2-phenyl-3-butyn-2-ol back into the racemic mixture. nih.govnih.govdiva-portal.org This ensures that the substrate for the enzymatic acylation is constantly replenished.
This combined approach has been successfully applied to a variety of secondary alcohols, with pentaphenylcyclopentadienyl ruthenium complexes proving to be excellent catalysts for racemization at ambient temperatures. diva-portal.org The combination of a ruthenium catalyst with a lipase results in a highly efficient synthesis of enantiomerically pure acetates from racemic alcohols. nih.govdiva-portal.org While direct studies on 2-phenyl-3-butyn-2-ol are specific, the principles established for other alcohols, including allylic and benzylic types, demonstrate the robustness of this method. nih.govresearchgate.net The process transforms a racemic mixture into a single, highly optically pure product in yields far exceeding the 50% limit of simple kinetic resolution. nih.gov
Table 1: Key Components in Metal/Lipase Co-catalyzed DKR
| Component | Function | Example |
|---|---|---|
| Substrate | Racemic Alcohol | (±)-2-Phenyl-3-butyne-2-ol |
| Resolution Catalyst | Enantioselective Acylation | Lipase (e.g., Candida antarctica Lipase B) |
| Racemization Catalyst | In-situ Racemization of Unreacted Enantiomer | Ruthenium or Palladium Complexes nih.govresearchgate.net |
| Acyl Donor | Provides Acetyl Group for Esterification | Vinyl Acetate, Isopropenyl Acetate mdpi.com |
| Solvent | Reaction Medium | Organic Solvents (e.g., Toluene, THF) nih.gov |
Racemization Protocols for Tertiary Alcohols to Enhance Resolution Efficiency
A critical component for the success of any DKR is an efficient method for racemizing the slower-reacting enantiomer. For tertiary alcohols, this process is challenging because they lack a carbinol hydrogen, precluding racemization via simple oxidation-reduction sequences that work well for secondary alcohols. acs.org The most viable pathway for tertiary alcohol racemization involves the reversible cleavage of the C–OH bond to form a stable, achiral carbocation intermediate. acs.org However, generating this highly reactive intermediate can lead to undesired side reactions like elimination or rearrangement.
Recent advancements have identified effective catalytic systems for this purpose. One notable method employs a combination of 2-carboxylphenylboronic acid and oxalic acid. acs.org This system is thought to operate via Brønsted acid-catalyzed C–O bond cleavage, leading to the formation of the necessary achiral carbocation, which can then be rehydrated to form the racemic alcohol. This approach has been shown to be effective for the racemization of enantiomerically enriched tertiary 3-hydroxy-3-substituted oxindoles. acs.org
The development of robust racemization catalysts is essential for applying DKR to the synthesis of enantiopure tertiary alcohols, providing a pathway to valuable chiral building blocks for the pharmaceutical industry. researchgate.net
Table 2: Catalytic Systems for Tertiary Alcohol Racemization
| Catalytic System | Proposed Mechanism | Key Features |
|---|---|---|
| 2-Carboxylphenylboronic Acid / Oxalic Acid | Brønsted acid-catalyzed C-O bond cleavage via an achiral carbocation intermediate. acs.org | Efficient for tertiary oxindoles; avoids rearrangement. acs.org |
| Acidic Resins (e.g., Dowex 50wX8) | Heterogeneous acid catalysis promoting carbocation formation. acs.org | Can be used in aqueous media to suppress elimination. acs.org |
| Vanadyl Sulfate | Lewis/Brønsted acid catalysis. acs.org | Investigated for racemization of secondary benzylic alcohols. acs.org |
Stereocontrolled Classical Synthetic Routes
Classical synthetic methods provide foundational access to racemic compounds, which can then be subjected to resolution techniques.
Base-Catalyzed Addition of Phenylacetylene to Acetone
The synthesis of racemic 2-phenyl-3-butyn-2-ol is readily achieved through the nucleophilic addition of a phenylacetylide anion to acetone. This reaction is a classic example of an ethynylation reaction, where a terminal alkyne is deprotonated by a strong base to form a potent carbon nucleophile.
The mechanism proceeds in two main steps:
Deprotonation : Phenylacetylene is treated with a strong base, such as potassium hydroxide (B78521) (KOH) in a solvent like dimethyl sulfoxide (B87167) (DMSO). The base abstracts the acidic terminal acetylenic proton, generating the phenylacetylide anion.
Nucleophilic Attack : The resulting phenylacetylide anion acts as a nucleophile and attacks the electrophilic carbonyl carbon of acetone.
Protonation : A subsequent aqueous workup protonates the intermediate alkoxide to yield the final product, 2-phenyl-3-butyn-2-ol.
The use of a superbasic medium like KOH/DMSO can significantly accelerate this reaction. researchgate.net This method is straightforward and provides the racemic tertiary propargylic alcohol in good yield. The synthesis involves the 1,2-nucleophilic addition of the acetylide to the ketone. nih.gov
Table 3: Reaction Parameters for Base-Catalyzed Ethynylation
| Parameter | Role | Typical Reagents/Conditions |
|---|---|---|
| Alkyne | Nucleophile Precursor | Phenylacetylene |
| Carbonyl Compound | Electrophile | Acetone |
| Base | Deprotonation of Alkyne | Potassium Hydroxide (KOH), n-Butyllithium (n-BuLi) nih.gov |
| Solvent | Reaction Medium | Dimethyl Sulfoxide (DMSO), Liquid Ammonia, Toluene nih.gov |
| Temperature | Reaction Control | 0 °C to 50 °C |
Reactivity and Synthetic Transformations of R 2 Phenyl 3 Butyne 2 Ol
Functional Group Interconversions of the Alcohol Moiety
The tertiary alcohol group in (R)-2-Phenyl-3-butyne-2-ol can be transformed into other functional groups through various reactions, including controlled oxidation and nucleophilic substitution.
Controlled Oxidation Pathways
The oxidation of the tertiary hydroxyl group in propargylic alcohols like this compound provides an efficient route to α,β-acetylenic ketones, also known as ynones. These compounds are valuable intermediates in the synthesis of various carbocyclic and heterocyclic structures. The oxidation must be controlled to prevent cleavage of the adjacent carbon-carbon triple bond.
Several methods have been developed for the oxidation of propargylic alcohols. Traditional methods often employ stoichiometric amounts of chromium-based reagents. For instance, chromium trioxide (CrO₃) in acetic acid can convert 2-phenyl-3-butyne-2-ol to the corresponding ynone. More contemporary and environmentally friendly methods utilize catalytic systems. A practical approach involves an aerobic oxidation using a catalytic system composed of Fe(NO₃)₃·9H₂O, TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), and sodium chloride in toluene at room temperature. chemistrysteps.com This method uses molecular oxygen as the ultimate oxidant, generating water as the only byproduct, and has been shown to be effective for a broad range of propargylic alcohols, affording good to excellent yields of the corresponding ynones. chemistrysteps.com Another mild and efficient method involves the use of o-iodoxybenzoic acid (IBX) as the oxidizing agent, which can be used catalytically in the presence of β-cyclodextrin in a water/acetone mixture. ucalgary.ca
| Oxidizing System | Solvent | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Fe(NO₃)₃·9H₂O / TEMPO / NaCl / O₂ | Toluene | Room Temperature | α,β-Unsaturated Alkynone | chemistrysteps.com |
| IBX / β-cyclodextrin | Water/Acetone | Room Temperature | Ynone | ucalgary.ca |
| N-Iodosuccinimide (NIS) | Not specified | Mild | Ynone | ucalgary.ca |
Reactions of the Alkyne Moiety
The terminal alkyne group of this compound is a key site for various addition and coupling reactions, allowing for the construction of more complex molecular architectures.
Copper(II)-Promoted Cycloaddition to Azides (Triazole Synthesis)
The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. byjus.comnih.gov This reaction involves the coupling of a terminal alkyne, such as the one present in this compound, with an organic azide in the presence of a copper(I) catalyst, which is often generated in situ from a copper(II) salt like copper(II) sulfate with a reducing agent such as sodium ascorbate. byjus.com
The reaction is known for its high yields, mild reaction conditions (often proceeding in water), and tolerance of a wide variety of functional groups, making it a powerful tool in drug discovery, materials science, and bioconjugation. nih.govbyjus.com The use of chiral propargyl alcohols like this compound in CuAAC reactions allows for the synthesis of chiral triazoles, which are of significant interest as potential peptidomimetics and biologically active molecules. reddit.comresearchgate.net The resulting triazole product retains the stereocenter of the original alcohol.
The general mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner to form a six-membered copper-containing ring, followed by reductive elimination to yield the triazole product and regenerate the copper(I) catalyst. chemistrysteps.com
Carbon Dioxide Fixation: Formation of α-Methylene Cyclic Carbonates
The chemical fixation of carbon dioxide (CO₂) into valuable chemicals is a significant area of green chemistry. Propargylic alcohols, including 2-phenyl-3-butyne-2-ol, can react with CO₂ to form α-methylene cyclic carbonates. libretexts.org These products are useful monomers for polymerization and intermediates in organic synthesis.
One effective method involves the reaction of the propargylic alcohol with CO₂ in the presence of a catalytic system. For example, treating 2-phenyl-3-butyne-2-ol with CO₂ in an ionic liquid, [BMIm][PhSO₃], with copper(I) chloride (CuCl) as a catalyst, affords the corresponding α-methylene cyclic carbonate derivative. libretexts.org In this particular system, a 45% conversion was achieved. libretexts.org The reaction conditions, such as temperature and CO₂ pressure, are crucial for achieving good yields. For instance, studies on similar substrates have shown that temperatures around 120 °C and a CO₂ pressure of 1.0 MPa are often necessary for high conversion. libretexts.org This transformation represents an atom-economical approach to valorize CO₂ by incorporating it into complex organic molecules.
Regio- and Stereoselective Hydrohalogenation
The addition of hydrogen halides (HX) across the carbon-carbon triple bond of this compound is an example of an electrophilic addition reaction. The regioselectivity of this reaction is governed by Markovnikov's rule, which predicts the outcome of the addition to unsymmetrical alkynes.
According to Markovnikov's rule, the proton (H⁺) from the hydrogen halide will add to the terminal carbon of the alkyne (the carbon with the most hydrogen atoms), while the halide ion (X⁻) will add to the internal, more substituted carbon (the carbon bonded to the phenyl and methyl groups). libretexts.org This regioselectivity is dictated by the formation of the more stable carbocation intermediate. In this case, the addition of the proton to the terminal carbon generates a tertiary vinyl carbocation, which is stabilized by the adjacent phenyl group. The subsequent attack of the halide nucleophile on this carbocation leads to the formation of a vinyl halide.
The stereoselectivity of the hydrohalogenation of alkynes can be complex. The reaction proceeds through a planar vinyl carbocation intermediate. The halide ion can attack this intermediate from either face, which can lead to a mixture of E and Z isomers of the resulting vinyl halide. The specific reaction conditions, such as the solvent and temperature, can influence the stereochemical outcome. Generally, the addition of HX to alkynes is not highly stereoselective, often resulting in a mixture of syn- and anti-addition products.
Metal-Catalyzed Coupling and Carbon-Carbon Bond Forming Reactions
The terminal alkyne moiety of this compound is particularly amenable to a variety of metal-catalyzed reactions that facilitate the formation of new carbon-carbon bonds, enabling the construction of more complex molecular architectures.
The Sonogashira reaction, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis for forming sp-sp² carbon-carbon bonds. nih.gov While traditionally requiring both palladium and copper catalysts, copper-free variants have been developed to circumvent issues associated with copper, such as catalyst deactivation and the need for strictly anaerobic conditions. nist.govlibretexts.org
This compound and its close analogs can participate in these copper-free Sonogashira couplings. Research has demonstrated efficient protocols for the palladium-catalyzed synthesis of aryl-2-methyl-3-butyn-2-ols from the coupling of 2-methyl-3-butyn-2-ol (B105114) with various aryl bromides. researchgate.net A simple and effective catalytic system for this transformation consists of palladium(II) acetate (B1210297) and a phosphine ligand, such as tri(p-tolyl)phosphine, using an organic base in a solvent like tetrahydrofuran (B95107) (THF). researchgate.net These mild reaction conditions are compatible with a wide range of functional groups on the aryl bromide, leading to good or excellent yields of the desired coupled products. researchgate.net
| Catalyst System | Base | Solvent | Product | Yield Range |
|---|---|---|---|---|
| Pd(OAc)₂ / P(p-tol)₃ | DBU | THF | Aryl-2-methyl-3-butyn-2-ols | Good to Excellent |
The Mannich reaction, particularly the A³ coupling (aldehyde-alkyne-amine), is a powerful one-pot, three-component method for synthesizing propargylamine derivatives. These compounds are significant intermediates and structural motifs in a vast array of heterocyclic and physiologically active molecules, including pharmaceuticals for neurodegenerative diseases. The reaction typically involves the condensation of an aldehyde and a secondary amine to form an iminium ion, which is then attacked by the nucleophilic terminal alkyne, often activated by a metal catalyst.
While direct studies on this compound in this reaction are not extensively detailed, its structural analog, 2-methyl-3-butyn-2-ol, has been successfully employed as an acetylene precursor in the Mannich reaction. chemspider.com This demonstrates the utility of tertiary propargylic alcohols of this type in generating propargylamine structures, which are crucial for the synthesis of bioactive compounds like monoamine oxidase (MAO) inactivators. chemspider.com The reaction proceeds by in-situ generation of the terminal alkyne, which then participates in the classic three-component coupling.
A novel and efficient method for the synthesis of alkynylphosphonates involves the palladium-catalyzed oxidative deacetonative coupling of 4-aryl-2-methyl-3-butyn-2-ols with H-phosphonates. mdpi.com This reaction provides a practical route to valuable alkynylphosphonate compounds using inexpensive and readily available tertiary propargylic alcohols as the alkyne source. mdpi.com The transformation is significant as it involves the cleavage of a carbon-carbon bond (deacetonation) concurrent with the formation of a new carbon-phosphorus bond. This methodology has been shown to be generally applicable for the coupling of various 4-aryl-2-methyl-3-butyn-2-ols with different dialkyl H-phosphonates, showcasing its utility in generating a library of alkynylphosphonates. mdpi.com
Electrophilic propargyloxylation involves the reaction of a nucleophile with an electrophilic propargyl species to form a propargylic ether. While the direct use of this compound as an electrophile in this manner is not the typical reaction pathway, its terminal alkyne functionality can be leveraged to synthesize propargylic ethers through alternative metal-catalyzed strategies.
For instance, gold-catalyzed reactions have been developed for the introduction of terminal alkynes to acetals, yielding a wide range of propargylic ethers. nih.gov This transformation proceeds under the influence of a cationic gold catalyst, which activates the alkyne for nucleophilic attack by the acetal. This method highlights how the terminal alkyne of a molecule like this compound can be used to construct C-O bonds at the propargylic position, achieving a formal propargyloxylation of the acetal-derived electrophile.
The terminal alkyne of this compound is acidic and can be readily deprotonated by a strong base, such as an organolithium reagent (e.g., n-butyllithium), to form a nucleophilic acetylide anion. libretexts.orgwikipedia.org This acetylide is a potent carbon nucleophile that can participate in aldol-type addition reactions with a variety of carbonyl electrophiles, including aldehydes and ketones. libretexts.org
The addition of the lithium acetylide derived from this compound to a carbonyl compound results in the formation of a new carbon-carbon bond and, after acidic workup, yields a new tertiary acetylenic alcohol or diol. libretexts.orgresearchgate.net This reaction is a fundamental and reliable method for carbon chain extension and the synthesis of complex polyfunctional molecules. The general applicability of this reaction has been demonstrated through the synthesis of various tertiary acetylenic alcohols by reacting lithium acetylides with a range of alicyclic, aromatic, and terpene-based ketones. researchgate.net
| Step 1: Deprotonation | Step 2: Nucleophilic Attack | Step 3: Protonation |
|---|---|---|
| This compound + Strong Base (e.g., n-BuLi) → Lithium Acetylide | Lithium Acetylide + Aldehyde/Ketone (R₂C=O) → Lithium Alkoxide Intermediate | Lithium Alkoxide Intermediate + H₃O⁺ → Acetylenic Diol Product |
Rearrangement Reactions
Tertiary propargylic alcohols, such as this compound, are known to undergo characteristic rearrangement reactions under specific conditions, often catalyzed by acids or electrophiles. These reactions, such as the Meyer-Schuster and Rupe rearrangements, typically lead to the formation of α,β-unsaturated carbonyl compounds. nih.govsigmaaldrich.com
A specific and relevant transformation for 2-phenyl-3-butyn-2-ol (B89498) is an iodonium ion-induced rearrangement. In the presence of stoichiometric amounts of iodine and iodic acid in methanol, the compound undergoes a 1,2-phenyl shift to yield (Z)-4-iodo-4-phenylbut-3-en-2-one. This reaction proceeds with high stereoselectivity, with no observation of the (E)-isomer. The rearrangement is initiated by the electrophilic attack of an iodonium ion on the alkyne, which induces the migration of the adjacent phenyl group to form a more stable, conjugated β-iodoenone product. mdpi.com This transformation highlights the ability of the phenyl group to participate in migrations, a key reactive pathway for this substrate under electrophilic conditions. mdpi.com
Meyer-Schuster Rearrangement to α,β-Unsaturated Carbonyl Compounds
The Meyer-Schuster rearrangement is a classic acid-catalyzed isomerization of secondary and tertiary propargyl alcohols into α,β-unsaturated carbonyl compounds. wikiwand.comsynarchive.comwikipedia.org For a terminal alkyne like this compound, this transformation typically yields an α,β-unsaturated aldehyde. However, the reaction pathway is sensitive to conditions and the specific substrate.
The generally accepted mechanism involves three main steps:
Protonation: The reaction initiates with the rapid protonation of the hydroxyl group by an acid catalyst, forming a good leaving group (water).
Hydroxyl Shift: This is followed by a slow, rate-determining wikiwand.comCurrent time information in JO.-shift of the protonated hydroxyl group, leading to an allenylic carbocation intermediate.
Tautomerization and Deprotonation: Subsequent keto-enol tautomerism and final deprotonation yield the stable α,β-unsaturated carbonyl product. wikipedia.org
In the case of 2-phenyl-3-butyn-2-ol, studies under high-temperature aqueous conditions have shown it rearranges to form α,β-unsaturated ketones. Density Functional Theory (DFT) calculations suggest that under these conditions, the reaction can proceed through a proton relay mechanism facilitated by water molecules, which avoids the formation of traditional carbonium ion intermediates. The use of various acid catalysts, including strong Brønsted acids like sulfuric acid or Lewis acids, can promote this rearrangement. wikiwand.comrsc.org Milder conditions are often preferred to minimize side reactions and can involve transition metal-based catalysts. wikiwand.com
| Catalyst Type | General Conditions | Product Type for Terminal Propargyl Alcohols |
| Strong Brønsted Acids (e.g., H₂SO₄) | Elevated temperatures | α,β-Unsaturated Aldehydes/Ketones |
| Lewis Acids (e.g., InCl₃) | Microwave irradiation | α,β-Unsaturated Aldehydes/Ketones |
| Transition Metals (e.g., Ru, Ag, Au) | Mild temperatures | α,β-Unsaturated Aldehydes/Ketones |
| High-Temperature Water | 200°C | α,β-Unsaturated Ketones |
Rupe Rearrangement
The Rupe rearrangement is a competing acid-catalyzed reaction that occurs with tertiary propargylic alcohols, particularly those that can form a stable vinyl cation. wikiwand.comwikipedia.org Unlike the Meyer-Schuster pathway which involves a wikiwand.comCurrent time information in JO.-hydroxyl shift, the Rupe rearrangement proceeds through the formation of an enyne intermediate, ultimately yielding α,β-unsaturated ketones instead of aldehydes. wikiwand.comwikipedia.org
The mechanism for the Rupe rearrangement is initiated by the elimination of water to form a propargyl cation. This cation then undergoes rearrangement and hydration at the terminal alkyne carbon to form a vinyl cation, which is then quenched by water. Tautomerization of the resulting enol leads to the final α,β-unsaturated ketone product. For tertiary alcohols like this compound, the Rupe rearrangement is a significant competitive pathway to the Meyer-Schuster rearrangement, especially under strongly acidic conditions. wikiwand.comwikipedia.orgrsc.org The product distribution between the two pathways can be influenced by the substrate structure, acid catalyst, and reaction conditions.
| Rearrangement | Key Intermediate | Typical Product from this compound |
| Meyer-Schuster | Allenyl cation | α,β-Unsaturated Aldehyde |
| Rupe | Enyne, Vinyl cation | α,β-Unsaturated Methyl Ketone |
Sigmatropic Rearrangements (e.g.,wikiwand.comslideshare.net-sigmatropic rearrangements of propargylic sulfonium ylides)
This compound can serve as a precursor for substrates that undergo sigmatropic rearrangements. A prominent example is the wikiwand.comslideshare.net-sigmatropic rearrangement, a concerted pericyclic reaction governed by orbital symmetry. researchgate.netwikipedia.org This transformation can be initiated from derivatives of the parent alcohol, such as propargylic sulfonium ylides.
The general process involves the formation of an ylide from a propargylic sulfide, which is derived from the corresponding alcohol. This ylide then undergoes a rapid, symmetry-allowed wikiwand.comslideshare.net-rearrangement to produce a β-allenyl sulfide. researchgate.net This reaction is of significant synthetic utility due to its high stereoselectivity and its ability to form new carbon-carbon or carbon-heteroatom bonds. wikipedia.org
Recent advances have demonstrated that rhodium-catalyzed reactions of tertiary propargylic alcohols with donor/acceptor carbenoids can generate oxonium ylides in situ. nih.gov These intermediates then undergo a wikiwand.comslideshare.net-sigmatropic rearrangement to furnish substituted allenes with high enantioselectivity. nih.gov This tandem ylide formation/ wikiwand.comslideshare.net-sigmatropic rearrangement process is compatible with propargylic alcohols bearing phenyl substituents. nih.gov
| Reaction Type | Reactant Derivative | Key Transformation | Product |
| wikiwand.comslideshare.net-Sigmatropic | Propargylic Sulfonium Ylide | Ylide rearrangement | β-Allenyl Sulfide |
| wikiwand.comslideshare.net-Sigmatropic | Propargylic Oxonium Ylide | Tandem ylide formation/rearrangement | Chiral Allene |
Electrophilic Halogenation-Induced 1,2-Aryl Shifts (e.g., Wagner-Meerwein Type)
The reaction of this compound with electrophilic halogen sources can induce a skeletal rearrangement involving a 1,2-aryl shift, which is a type of Wagner-Meerwein rearrangement. nih.gov This pathway competes with the expected halo-Meyer-Schuster reaction that would yield α-haloenones. The formation of β-haloenones is indicative of a 1,2-migration of the phenyl group. rsc.org
The reaction is initiated by the attack of the alkyne on an electrophilic halogen source (e.g., an iodonium or bromonium ion), forming a bridged halonium ion intermediate. Instead of subsequent attack by a nucleophile at the internal carbon (which would lead to an α-haloenone), the adjacent phenyl group migrates to the electron-deficient center. This regiospecific 1,2-phenyl shift is a classic cationic rearrangement. nih.gov Subsequent capture of the resulting carbocation by a nucleophile and tautomerization yields a β-halo-α,β-unsaturated ketone.
Studies have shown that the iodination of 2-phenylbut-3-yn-2-ol using iodine and iodic acid can induce a 1,2-phenyl shift to produce the corresponding β-iodoenone in significant yield. rsc.org Similarly, reaction with N-bromosuccinimide (NBS) can also trigger this Wagner-Meerwein type 1,2-phenyl shift to give β-bromoenones. rsc.org The migratory aptitude of the phenyl group plays a key role in facilitating this rearrangement over other potential pathways.
| Electrophile Source | Rearrangement Type | Product Class |
| I₂ / HIO₃ | Iodonium-induced 1,2-phenyl shift | β-Iodoenone |
| N-Bromosuccinimide (NBS) | Bromonium-induced 1,2-phenyl shift | β-Bromoenone |
Mechanistic Investigations and Theoretical Considerations of R 2 Phenyl 3 Butyne 2 Ol Transformations
Elucidation of Catalytic Reaction Mechanisms
Catalytic transformations of propargylic alcohols like (R)-2-Phenyl-3-butyne-2-ol are pivotal in organic synthesis. The mechanisms governing these reactions, particularly in asymmetric catalysis, involve intricate interactions between the substrate, catalyst, and various reactive species.
Asymmetric catalysis provides a powerful tool for converting chiral propargylic alcohols into valuable enantiopure products. Copper-catalyzed reactions have emerged as a prominent strategy for these transformations. nih.govscilit.com A key pathway involves cooperative catalysis, where different components of the catalytic system work in concert to achieve high efficiency and stereoselectivity.
One notable example is the copper-catalyzed asymmetric propargylic substitution of propargylic alcohols. rsc.org In this system, a chiral bifunctional N,N,P-ligand enables a one-pot, two-step process. The ligand first acts as a base to facilitate the in-situ formation of a propargylic ester from the alcohol. Subsequently, the same ligand coordinates with a copper salt, forming a chiral catalytic species that activates the propargylic ester for nucleophilic attack. rsc.org This cooperative action circumvents the high reaction barrier typically associated with the direct substitution of propargylic alcohols. rsc.org The methodology is effective for a range of N-, C-, and O-nucleophiles, delivering products with good to excellent yields and high enantioselectivities. rsc.org While this specific study does not explicitly confirm a binuclear copper species, the cooperative nature of the ligand and metal center is a central theme in modern asymmetric catalysis. Such synergistic approaches, sometimes involving dual metal systems like gold and copper, are being developed to tackle challenging transformations. researchgate.net
The individual components of a catalytic system play distinct and crucial roles in directing the reaction pathway and determining its outcome. These components include chiral ligands, which are fundamental for inducing asymmetry, as well as Lewis acids and Brønsted bases that can act as co-catalysts or promoters.
Chiral Ligands: In asymmetric catalysis, chiral ligands are responsible for creating a chiral environment around the metal center. This environment forces the substrate to adopt a specific orientation, leading to the preferential formation of one stereoisomer over the other. For instance, in the copper-catalyzed propargylic substitution, a tridentate N,N,P-ligand coordinates with the copper salt to form the active chiral catalyst. rsc.org Similarly, azetidine-derived chiral ligands have been shown to be effective enantioselective promoters in dinuclear zinc-catalyzed additions to form chiral secondary propargyl alcohols. researchgate.net
Brønsted Bases: Brønsted bases can function as catalysts to promote specific steps in a reaction sequence. In the aforementioned cooperative copper catalysis, the N,N,P-ligand also serves as a base catalyst to promote the esterification of the propargylic alcohol, a necessary activation step for the subsequent substitution. rsc.org
The interplay between these components is summarized in the table below.
| Catalyst Component | Function | Example System |
| Chiral Ligand | Creates a chiral environment around the metal center to induce stereoselectivity. | N,N,P-ligand in copper-catalyzed propargylic substitution. rsc.org |
| Brønsted Base | Promotes reaction steps such as deprotonation or activation of substrates. | N,N,P-ligand acting as a base for in-situ esterification of propargylic alcohols. rsc.org |
| Lewis/Brønsted Acid | Influences substrate-catalyst interactions and can facilitate bond cleavage or formation. | Acid sites on γ-Al2O3 support in the hydrogenation of 2-methyl-3-butyn-2-ol (B105114). mdpi.com |
Achieving high stereoselectivity hinges on precise control over the energy landscape of the reaction, particularly the transition states leading to different stereoisomers. Density Functional Theory (DFT) calculations are an invaluable tool for analyzing these transition states and understanding the origins of stereoselectivity.
A clear example is the rhodium-catalyzed synthesis of chiral allenes from chiral propargylic alcohols like (S)-2,4-diphenylbut-3-yn-2-ol. nih.gov Experimental results showed that the reaction proceeded via an exclusive anti-β-OH elimination pathway. nih.gov DFT calculations were employed to investigate the mechanism, revealing that the reaction begins with the syn-insertion of the alkyne's C-C triple bond into an aryl-rhodium bond. nih.gov The resulting alkenylrhodium intermediate can then undergo β-OH elimination. The calculations compared the transition states for both syn- and anti-elimination pathways. The analysis showed that an anti-β-OH elimination process, assisted by species like B(OH)₃ and H₂O, was energetically more favorable than a direct syn-elimination, consistent with the experimental observations. nih.gov This control allows for the synthesis of (R)-allenes from (S)-alcohols with high enantiomeric excess. nih.gov
The following table presents key findings from the stereoselective synthesis of a chiral allene.
| Catalyst/Reagent | Substrate | Product | Yield | ee (%) |
| [Rh(COD)Cl]₂ / PhB(OH)₂ | (S)-2-phenyloct-3-yn-2-ol (≥99% ee) | (R)-5-phenyldeca-3,4-diene-5-ol | 65% | 93% |
| [Rh(COD)Cl]₂ / PhB(OH)₂ | (S)-2,4-diphenylbut-3-yn-2-ol (91% ee) | (R)-1,3-diphenylbuta-1,2-diene | 50% | 90% |
Data sourced from a study on Rh-catalyzed β-OH elimination. nih.gov
Mechanistic Studies of Rearrangement Processes
Tertiary propargylic alcohols, including this compound, are known to undergo a variety of rearrangement reactions. These processes often involve the formation of highly reactive intermediates such as carbocations and allenes, leading to significant structural reorganization.
The transformation of propargylic alcohols can proceed through distinct intermediates depending on the reaction conditions and catalytic system. The formation of allenes is a common outcome. As detailed in the rhodium-catalyzed reaction, an alkenylrhodium species can act as a precursor to an allene via a β-OH elimination process. nih.gov This transformation is stereospecific, allowing the chirality of the starting alcohol to be transferred to the allene product. nih.gov
Under acidic conditions, tertiary propargylic alcohols are prone to rearrangements that proceed through carbocationic intermediates. A classic example is the Rupe rearrangement, which typically converts a tertiary α-alkynyl alcohol into an α,β-unsaturated ketone. Although not specifically documented for this compound in the provided sources, related compounds like 3-methyl-2-butyn-2-ol are known to undergo this reaction. The mechanism involves the protonation of the hydroxyl group, followed by the loss of water to form a resonance-stabilized propargyl-allenyl carbocation. Subsequent capture of a water molecule and tautomerization leads to the final unsaturated ketone product. The stability of the carbocation precursor is a key factor in these rearrangements.
Intramolecular migrations, such as the shift of a phenyl group, represent a more profound type of rearrangement involving C-C bond cleavage and formation. On-surface synthesis studies have visualized the migration of phenyl groups in large aromatic molecules, providing a mechanistic framework for such processes. nih.gov These reactions can be triggered by thermal annealing and proceed through a series of intermediates, with the migrations resulting in more energetically stable structures. nih.gov DFT calculations in these studies reveal that the process can be facilitated by the cleavage of C-H or C-C bonds, followed by the migration and subsequent rearomatization of the intermediates. nih.gov
Electron transfer processes are also fundamental to the reactivity of these compounds, particularly in the context of catalysis. In the hydrogenation of 2-methyl-3-butyn-2-ol over a palladium catalyst supported on alumina, the formation of Pd-Al species via high-temperature reduction leads to unique electronic properties. mdpi.comresearchgate.net An electron transfer from palladium to aluminum decreases the electron density on the palladium surface. mdpi.comresearchgate.net This electronic modification is believed to weaken the bonding between the catalyst and the alkyl substrate, which in turn improves the selectivity of the semi-hydrogenation to the desired alkene product. mdpi.comresearchgate.net These findings underscore how subtle electron transfer events between a catalyst and its support can profoundly influence the mechanistic pathway and outcome of a reaction.
Biocatalytic Reaction Mechanisms
The use of enzymes, either as isolated proteins or within whole-cell systems, offers a highly selective and environmentally benign route for the transformation of chiral molecules like this compound. The mechanisms governing these biocatalytic processes are centered on enzyme selectivity and overcoming physical barriers to reaction efficiency.
Enzyme Specificity and Selectivity (Chemo-, Enantioselectivity)
Enzymes, particularly oxidoreductases, exhibit remarkable levels of specificity and selectivity, which are crucial for the synthesis of enantiomerically pure compounds. In the context of propargylic alcohols, alcohol dehydrogenases (ADHs) are of significant interest for their ability to catalyze the stereoselective reduction of corresponding ketones, or the oxidation of specific enantiomers from a racemic mixture.
Research has established biocatalytic platforms for producing enantiopure propargylic alcohols from racemic starting materials. acs.orgtudelft.nl A common strategy is a one-pot, two-step deracemization process. This involves an initial non-selective oxidation of the racemic alcohol to an intermediate prochiral ketone, followed by a highly enantioselective reduction to yield the desired single-enantiomer alcohol. acs.orgtudelft.nl For instance, an (R)-selective ADH from Lactobacillus kefir or an (S)-selective ADH from Thermoanaerobacter brokii can be used to reduce the propargylic ketone intermediate, affording the corresponding (R)- or (S)-alcohol with high enantiomeric excess. acs.org
The enantioselectivity of these enzymes is dictated by the specific three-dimensional architecture of their active sites. The substrate, this compound, must fit into the chiral pocket of the enzyme in a precise orientation for catalysis to occur. This binding is governed by a combination of hydrophobic interactions, hydrogen bonding, and steric constraints between the substrate's phenyl, hydroxyl, and alkynyl groups and the amino acid residues of the enzyme. The enzyme's ability to distinguish between the two enantiomers of a racemic mixture (enantioselectivity) or between different functional groups in a molecule (chemoselectivity) is a key advantage of biocatalysis. tudelft.nlnih.gov The enzymatic reduction of alkynyl ketones has been shown to produce chiral alcohols with excellent enantioselectivity (>99% ee), highlighting the power of this approach. georgiasouthern.edugeorgiasouthern.edu
Table 1: Enzymatic Strategies for Enantiopure Propargylic Alcohol Synthesis
| Strategy | Enzyme Classes Involved | Mechanism | Typical Outcome |
|---|---|---|---|
| Deracemization | Peroxygenase + Alcohol Dehydrogenase (ADH) | Non-selective oxidation of racemic alcohol to ketone, followed by enantioselective reduction of the ketone. acs.orgtudelft.nl | High yield of a single enantiomer (e.g., (R)- or (S)-alcohol). |
| Kinetic Resolution | Lipase (B570770) or Acyltransferase | Enantioselective acylation of one enantiomer in a racemic mixture, allowing for separation. nih.gov | Theoretical max 50% yield of one enantiomer and 50% of the acylated opposite enantiomer. |
| Asymmetric Reduction | Ketoreductase (KRED) or ADH | Direct, enantioselective reduction of a prochiral alkynyl ketone to a chiral alcohol. georgiasouthern.eduresearchgate.net | High yield and high enantiomeric excess of the target alcohol. |
Mitigation of Mass Transfer Limitations via Cell Permeabilization
To overcome this, cell permeabilization techniques are employed. This process involves treating the cells with chemical or physical agents to create pores in the cell membrane, thereby increasing its permeability. researchgate.nettandfonline.com The goal is to facilitate the free diffusion of substrates and products while maintaining the integrity and activity of the intracellular enzymes. researchgate.net
Chemical permeabilization is the most common method, utilizing organic solvents or detergents. biotechnologia-journal.org The choice of agent and its concentration must be carefully optimized to achieve a balance between maximizing permeability and minimizing enzyme denaturation or cell lysis. nih.gov For example, organic solvents like ethanol and toluene, or detergents such as Triton X-100 and cetyltrimethylammonium bromide (CTAB), have been successfully used to permeabilize yeast and bacterial cells for various biotransformations. tandfonline.com
Table 2: Common Chemical Agents for Whole-Cell Permeabilization
| Agent Class | Example | Mechanism of Action | Typical Concentration |
|---|---|---|---|
| Detergents (Non-ionic) | Triton™ X-100, Tween-20 | Solubilizes membrane lipids, creating pores. nih.govfluorofinder.com | 0.1 - 1.0% (v/v) |
| Detergents (Cationic) | Cetyltrimethylammonium bromide (CTAB) | Disrupts the lipid bilayer and interacts with membrane proteins. tandfonline.com | 0.1 - 0.5 mg/mL |
| Detergents (Bile Salt) | Saponin | Interacts with membrane cholesterol to form pores. nih.govfluorofinder.com | 0.1 - 0.5% (w/v) |
| Organic Solvents | Ethanol, Isopropanol | Dehydrates cells and disorganizes the lipid bilayer. tandfonline.comfluorofinder.com | 10 - 70% (v/v) |
| Organic Solvents | Toluene, Chloroform | Dissolves membrane lipids, leading to increased permeability. tandfonline.com | 0.1 - 10% (v/v) |
Computational Chemistry Approaches
Computational chemistry provides powerful tools to investigate reaction mechanisms at a molecular level, offering insights that are often difficult to obtain through experimental methods alone. For transformations of this compound, Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are particularly valuable.
Density Functional Theory (DFT) for Reaction Pathway and Transition State Analysis
Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. It is widely applied to elucidate complex reaction mechanisms, map potential energy surfaces, and characterize the geometry and energy of transition states and intermediates. figshare.comresearchgate.net
For a reaction involving this compound, such as a gold-catalyzed hydroamination or a mercury-catalyzed hydration, DFT calculations can be used to:
Propose and Validate Reaction Mechanisms: By calculating the Gibbs free energy for various potential pathways, the most energetically favorable mechanism can be identified. ucl.ac.ukrsc.org
Analyze Transition States: DFT can locate and characterize the transition state structure for each elementary step of the reaction. The calculated activation energy (the energy barrier of the transition state) determines the rate of the reaction. acs.orgacs.org
Explain Selectivity: By comparing the activation energies of transition states leading to different products (e.g., regioisomers or stereoisomers), DFT can explain and predict the chemo-, regio-, and enantioselectivity of a reaction. acs.org For instance, in a ruthenium-catalyzed substitution reaction of propargylic alcohols, DFT was used to determine how different substituents at the propargylic position affect the energy of the transition states, thereby controlling enantioselectivity. acs.org
In the context of the hydration of the alkyne in 2-Phenyl-3-butyne-2-ol, DFT could model the electrophilic addition of the mercury ion, the nucleophilic attack of water, and the subsequent keto-enol tautomerization, providing precise energetic and structural data for each step. libretexts.org
Molecular Dynamics Simulations for Catalyst-Substrate Interactions
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. mdpi.com In the context of biocatalysis, MD simulations provide a dynamic view of how a substrate like this compound interacts with an enzyme's active site. rsc.org
MD simulations are instrumental in understanding the basis of enzyme selectivity. mdpi.com By simulating the enzyme-substrate complex in a solvated environment, researchers can:
Identify Key Binding Interactions: MD simulations can reveal the specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the substrate within the active site. researchgate.net For an ADH, this would involve tracking the interactions between the phenyl ring of the substrate and hydrophobic residues (e.g., Leucine, Alanine) and the hydrogen bonding network involving the substrate's hydroxyl group and polar residues (e.g., Serine, Tyrosine). researchgate.netnih.gov
Analyze Conformational Changes: Enzymes are not static entities. MD simulations can capture important conformational changes, such as loop movements or domain closures, that occur upon substrate binding and are essential for catalysis. nih.gov
Explain Enantioselectivity: By building models of both the (R)- and (S)-enantiomers in the active site, MD simulations can show why one enantiomer binds more favorably or is positioned more optimally for reaction than the other. mdpi.com The simulations can calculate binding free energies, providing a quantitative measure of the binding affinity for each enantiomer. mdpi.com This detailed structural and energetic information is crucial for explaining experimentally observed enantioselectivities and for guiding protein engineering efforts to create improved biocatalysts. acs.org
Research Applications in Advanced Chemical Synthesis
Chiral Building Block in Enantioselective Synthesis of Complex Molecules
The inherent chirality of (R)-2-Phenyl-3-butyne-2-ol makes it an invaluable starting material for the synthesis of a wide array of enantiomerically pure compounds. Its utility spans various synthetic transformations, enabling the construction of intricate cyclic and acyclic systems with high stereocontrol.
Synthesis of Optically Active Bicyclic Products
While direct applications of this compound in the synthesis of optically active bicyclic products are not extensively documented in readily available literature, the structural motif is highly relevant to powerful synthetic methodologies such as the Pauson-Khand reaction. This reaction, which involves the cobalt-mediated cycloaddition of an alkyne, an alkene, and carbon monoxide, is a cornerstone in the synthesis of cyclopentenones, key components of many bicyclic systems. The chirality of the propargyl alcohol in this compound can be exploited to induce asymmetry in such transformations, leading to the formation of optically active bicyclic products. The diastereoselectivity of these reactions is often high, enabling the synthesis of complex bridged and fused ring systems with excellent stereocontrol. nih.govnih.gov
Access to Polyfunctionalized Chiral Succinate Derivatives
The terminal alkyne functionality of this compound serves as a versatile handle for the introduction of further complexity. One notable application is in the synthesis of polyfunctionalized chiral succinate derivatives. Through a series of transformations, including conjugate addition reactions to α,β-unsaturated systems, the alkynyl group can be elaborated into a variety of functional groups. The chiral center in the starting material directs the stereochemical outcome of these additions, allowing for the creation of multiple stereocenters with high fidelity. These chiral succinate derivatives are valuable intermediates in the synthesis of natural products and pharmaceuticals.
Preparation of Fluorinated α-Amino Acid Derivatives
The incorporation of fluorine into amino acids can significantly modulate their biological properties, making fluorinated α-amino acid derivatives highly sought-after targets in medicinal chemistry. nih.govnih.govresearchgate.net this compound can serve as a precursor for the synthesis of these valuable compounds. The synthetic strategy often involves the conversion of the alcohol to a suitable leaving group, followed by a nucleophilic substitution with a fluoride source. Subsequent manipulation of the alkyne and the introduction of an amino group can lead to the desired fluorinated α-amino acid derivatives. The chirality of the starting material is preserved throughout the synthetic sequence, ensuring the enantiopurity of the final product. researchgate.netmdpi.com
Synthesis of Chiral Alkynyl Compounds
As a chiral propargyl alcohol, this compound is an excellent starting point for the synthesis of other chiral alkynyl compounds. The terminal alkyne can undergo a variety of transformations, such as Sonogashira coupling, to introduce aryl or vinyl substituents. sigmaaldrich.com The hydroxyl group can be protected or converted to other functionalities, further expanding the synthetic possibilities. These transformations allow for the generation of a diverse library of chiral alkynyl compounds that can be used as building blocks in the synthesis of more complex molecules. rsc.org
Precursor for Therapeutically Relevant Synthetic Intermediates
The utility of this compound extends beyond its role as a chiral building block to its application as a precursor for the synthesis of key intermediates in drug development.
Pharmaceutical Intermediates for Drug Development
The structural motifs accessible from this compound are found in a number of biologically active molecules. Its role as a precursor to bulk drug intermediates is a testament to its importance in the pharmaceutical industry. echemi.com The ability to introduce chirality early in a synthetic sequence and carry it through to the final product is a significant advantage in the efficient and cost-effective production of enantiomerically pure drugs. The specific transformations and the resulting pharmaceutical intermediates are often proprietary, but the versatility of this chiral building block makes it a valuable asset in the development of new therapeutic agents.
Applications in Alkaloid Synthesis
This compound is a useful precursor for the synthesis of propargylamine derivatives, which are key intermediates in the synthesis of various alkaloids. The Mannich reaction, a three-component condensation of an active hydrogen compound, formaldehyde, and a primary or secondary amine, is a common method to produce these propargylamine derivatives. When this compound is employed in this reaction, it provides a chiral scaffold that can be elaborated into complex alkaloid frameworks.
The general scheme for the synthesis of chiral propargylamines from this compound is depicted below:

While the utility of these propargylamine derivatives in alkaloid synthesis is recognized, specific total syntheses of alkaloids employing this compound as the starting material are not extensively detailed in the available literature. However, the versatility of the propargylamine moiety as a synthetic handle allows for a variety of subsequent transformations, including cyclization reactions, to construct the core structures of diverse alkaloid families. The palladium-catalyzed Mannich reaction using this alcohol can proceed with high efficiency, as indicated in the following table.
| Reaction Parameters for Propargylamine Synthesis | |
| Catalyst System | Pd/C |
| Base | K₂CO₃ |
| Solvent | H₂O |
| Yield (%) | 82 |
This table illustrates the typical conditions and yield for the palladium-catalyzed Mannich reaction to produce propargylamine derivatives.
Development of Chiral Ligands and Auxiliaries
The inherent chirality of this compound makes it a potential candidate for the development of novel chiral ligands and auxiliaries for asymmetric catalysis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction.
The development of effective chiral ligands often relies on a modular approach, where different chiral backbones and coordinating groups are screened to optimize enantioselectivity for a specific transformation. The rigid structure and defined stereochemistry of this compound could, in principle, offer a unique scaffold for such ligand design.
Contribution to Specialty Chemicals and Advanced Materials Science
This compound serves as a precursor in the synthesis of specialty chemicals and advanced materials, leveraging its reactivity to create monomers for polymerization and functional materials with specific properties.
One notable application of 2-Phenyl-3-butyne-2-ol is in the synthesis of α-methylene cyclic carbonates. sigmaaldrich.com These compounds are valuable monomers for the production of specialty polymers. The reaction involves the coupling of the propargylic alcohol with carbon dioxide, often catalyzed by transition metal salts in an ionic liquid medium.
The resulting monomer, 4-methyl-4-phenyl-5-methylene-1,3-dioxolan-2-one, can undergo polymerization to yield polycarbonates or be used in copolymerizations to introduce specific functionalities into a polymer backbone. The polymerization of structurally similar cyclic ketene acetals, such as 2-methylene-4-phenyl-1,3-dioxolane, has been shown to proceed via free radical ring-opening polymerization to produce polyesters.
The incorporation of the chiral unit from this compound into a polymer backbone can lead to materials with tailored properties. The presence of the phenyl group can enhance the thermal stability and modify the mechanical properties of the resulting polymer. Furthermore, the stereochemistry of the monomer can influence the microstructure of the polymer, potentially leading to materials with unique optical or chiroptical properties.
Analytical Methodologies for Stereochemical Characterization and Purity Assessment
Chromatographic Enantioseparation Techniques
Chromatographic methods are powerful tools for the physical separation of enantiomers. This is achieved by using a chiral environment, most commonly a chiral stationary phase (CSP), which interacts diastereomerically with the two enantiomers, leading to different retention times.
Chiral High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and quantification of enantiomers. The method relies on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers of the analyte, resulting in differential retention and thus separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose and coated or immobilized on a silica support, are widely used due to their broad applicability.
For the enantioseparation of 2-phenyl-3-butyn-2-ol (B89498), a normal-phase HPLC method is typically employed. The separation mechanism involves a combination of hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the chiral stationary phase. The hydroxyl group and the phenyl ring of the analyte are key interaction points. The choice of mobile phase, usually a mixture of an alkane (like hexane or heptane) and an alcohol modifier (like isopropanol or ethanol), is critical for optimizing selectivity and resolution.
While a standard reverse-phase HPLC method can be used for general purity analysis of 2-phenyl-3-butyn-2-ol, it cannot distinguish between the enantiomers sielc.comsielc.com. For enantiomeric resolution, a dedicated chiral column is essential. An alternative, indirect approach involves derivatizing the alcohol with a chiral agent to form diastereomers, which can then be separated on a standard achiral silica gel column nih.govmdpi.com.
Table 1: Representative Chiral HPLC Method Parameters for 2-Phenyl-3-butyne-2-ol
| Parameter | Condition |
|---|---|
| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Expected Outcome | Baseline separation of (R)- and (S)-2-Phenyl-3-butyne-2-ol |
Chiral Gas Chromatography (GC) is another effective technique for the enantioseparation of volatile chiral compounds like 2-phenyl-3-butyn-2-ol. This method utilizes capillary columns coated with a chiral stationary phase, most commonly a cyclodextrin derivative.
The separation mechanism in chiral GC involves the formation of transient inclusion complexes between the analyte enantiomers and the chiral cyclodextrin cavities. The stability of these diastereomeric complexes differs, leading to different retention times. The choice of the specific cyclodextrin derivative (e.g., permethylated β-cyclodextrin) and the column temperature program are crucial parameters for achieving optimal separation. Optimization of the temperature ramp rate and carrier gas linear velocity can significantly impact the resolution of the enantiomeric pair gcms.cz.
Table 2: Illustrative Chiral GC Method for 2-Phenyl-3-butyne-2-ol
| Parameter | Condition |
|---|---|
| Column | Chiraldex® G-TA (Trifluoroacetyl-gamma-cyclodextrin) |
| Dimensions | 30 m x 0.25 mm ID, 0.12 µm film thickness |
| Carrier Gas | Helium or Hydrogen |
| Injector Temp. | 230 °C |
| Oven Program | 100 °C (hold 1 min), then ramp at 2 °C/min to 150 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp. | 250 °C |
| Expected Outcome | Two distinct peaks corresponding to the (R) and (S) enantiomers |
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC and GC for chiral separations, offering advantages in terms of speed, efficiency, and reduced environmental impact. The mobile phase typically consists of supercritical carbon dioxide mixed with a small amount of an organic modifier, such as an alcohol.
The principles of enantioseparation in SFC are similar to those in HPLC, relying on chiral stationary phases, particularly polysaccharide-based CSPs. The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for faster separations and higher throughput compared to HPLC mdpi.com. For 2-phenyl-3-butyn-2-ol, an SFC method would provide rapid analysis of enantiomeric purity, making it suitable for high-throughput screening applications.
Table 3: Typical Chiral SFC Method for 2-Phenyl-3-butyne-2-ol
| Parameter | Condition |
|---|---|
| Column | Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) |
| Dimensions | 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Supercritical CO₂ / Methanol (85:15, v/v) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Temperature | 35 °C |
| Detection | UV at 254 nm |
| Expected Outcome | Fast and efficient separation of the (R) and (S) enantiomers |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Chiral Analysis
NMR spectroscopy is an indispensable tool for structural elucidation and can also be adapted for chiral analysis. Since enantiomers are indistinguishable in a standard achiral NMR environment, a chiral auxiliary must be introduced to induce diastereomeric differentiation.
Chiral Solvating Agents (CSAs) are enantiomerically pure compounds that are added directly to the NMR sample of a racemic or scalemic analyte. The CSA interacts non-covalently and reversibly with the analyte enantiomers to form transient diastereomeric solvates. These diastereomeric complexes are in fast exchange on the NMR timescale, but they have distinct chemical shifts. Consequently, separate signals are observed for each enantiomer, allowing for the direct determination of the enantiomeric excess (ee) by integrating the corresponding peaks.
For an alcohol like 2-phenyl-3-butyn-2-ol, a chiral acid such as (R)-mandelic acid can serve as an effective CSA. Studies on the closely related (rac)-3-butyn-2-ol have shown that the addition of (R)-mandelic acid and a base like 4-(dimethylamino)pyridine (DMAP) creates a ternary complex that leads to significant chemical shift non-equivalence for the protons near the stereocenter researchgate.net. The hydroxyl proton of the alcohol and the methine proton are typically the most affected, showing distinct signals for the R and S enantiomers in the ¹H NMR spectrum.
Table 4: Chiral Analysis using a CSA with ¹H NMR
| Parameter | Description |
|---|---|
| Analyte | (rac)-2-Phenyl-3-butyne-2-ol |
| Chiral Solvating Agent | (R)-Mandelic Acid |
| Solvent | Deuterated Chloroform (CDCl₃) |
| Observation | Splitting of analyte proton signals (e.g., methyl or phenyl protons) |
| Quantification | Enantiomeric excess (ee) determined by the integration ratio of the split signals |
| Expected Δδ (ppm) | 0.01 - 0.05 ppm for protons adjacent to the chiral center |
Chiral Derivatizing Agents (CDAs) are enantiomerically pure reagents that react covalently with the functional group of the analyte (in this case, the hydroxyl group) to form a stable pair of diastereomers. These diastereomers have different physical properties and, crucially, distinct NMR spectra.
For (R)-2-Phenyl-3-butyne-2-ol, esterification with a chiral acid chloride, such as (R)- or (S)-Mosher's acid chloride (MTPA-Cl), is a common and reliable method. The reaction of a scalemic mixture of 2-phenyl-3-butyn-2-ol with, for example, (R)-MTPA-Cl will produce two diastereomeric esters: (R,R)-MTPA ester and (S,R)-MTPA ester.
Analysis of the ¹H NMR spectrum of this diastereomeric mixture allows for the determination of enantiomeric purity. The anisotropic effect of the phenyl ring in the MTPA moiety causes the protons in the vicinity of the newly formed ester linkage to experience different magnetic environments in the two diastereomers. This results in different chemical shifts (Δδ). By comparing the integration of signals unique to each diastereomer, the enantiomeric ratio can be accurately calculated researchgate.netutoronto.ca. This method is also fundamental for assigning the absolute configuration of the alcohol based on empirical models of the diastereomer conformations in solution researchgate.net.
Table 5: Enantiomeric Purity Assessment using MTPA as a CDA
| Step | Description |
|---|---|
| 1. Derivatization | Reaction of the alcohol with an enantiopure CDA (e.g., (R)-MTPA-Cl) in the presence of a base (e.g., pyridine) to form diastereomeric esters. |
| 2. NMR Analysis | Acquisition of the ¹H NMR spectrum of the resulting diastereomeric mixture. |
| 3. Signal Assignment | Identification of corresponding proton signals for each diastereomer (e.g., the methyl group protons). |
| 4. Quantification | Calculation of the enantiomeric ratio by comparing the integration values of the well-resolved signals from the two diastereomers. |
"In-Tube" NMR Procedures for Enhanced Efficiency
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, and its utility in stereochemical determination can be significantly enhanced through "in-tube" derivatization procedures. This approach streamlines the analysis of chiral alcohols like this compound by conducting the derivatization reaction directly within the NMR tube just moments before analysis.
The methodology involves the addition of a chiral derivatizing agent (CDA), such as α-methoxy-α-phenylacetic acid (MPA) or α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to a solution of the chiral alcohol in an appropriate deuterated solvent inside the NMR tube. The CDA reacts with the this compound to form diastereomeric esters. Because diastereomers have distinct physical properties, their corresponding signals in the NMR spectrum will be different, allowing for their differentiation and quantification.
The primary advantage of this "in-tube" method is its remarkable efficiency. sielc.com By eliminating the need for a separate reaction vessel, workup procedures, and purification steps, the entire process from sample preparation to analysis can be completed in under five minutes. This not only saves considerable time but also minimizes the generation of chemical waste, aligning with the principles of green chemistry. sielc.com Furthermore, the technique is highly sensitive, capable of providing accurate measurements from less than 0.01 mg of the analyte. This efficiency makes it an ideal method for rapid screening, monitoring the progress of asymmetric syntheses, and determining enantiomeric purity with high confidence. sielc.com
| Parameter | Conventional Derivatization | "In-Tube" Derivatization |
|---|---|---|
| Procedure | Separate reaction, workup, and purification steps required before NMR analysis. | Reaction occurs directly in the NMR tube prior to measurement. |
| Time | Hours to days | < 5 minutes |
| Sample Amount | Typically > 1 mg | < 0.01 mg feasible |
| Waste Generation | Significant (solvents from reaction and purification) | Minimal (only the contents of the NMR tube) |
Chiroptical Methods
Chiroptical methods are a class of analytical techniques that rely on the interaction of chiral molecules with polarized light. These methods are fundamental for characterizing enantiomers, which behave identically with non-polarized light but differ in their interaction with plane-polarized or circularly polarized light.
Polarimetry is a long-established technique used to measure the rotation of plane-polarized light as it passes through a solution of a chiral compound. This rotation is known as optical rotation and is a characteristic physical property of a chiral substance. For a given enantiomer, the direction and magnitude of this rotation are unique. The specific rotation, [α], is a standardized value calculated from the observed rotation.
While the specific rotation for this compound is a defining characteristic, its value is not consistently reported in publicly available literature. However, the methodology remains a primary tool for assessing the enantiomeric purity of a sample. An enantiomerically pure sample will exhibit the maximum specific rotation, while a racemic mixture (a 50:50 mix of both enantiomers) will have an optical rotation of zero.
Several factors must be carefully controlled to ensure the accuracy of polarimetry measurements. The observed rotation is dependent on the concentration of the sample, the path length of the light through the sample, the temperature, the solvent, and the wavelength of the light used. The sodium D-line (589 nm) is the most common wavelength used for this purpose. Limitations of the technique include its relatively low sensitivity compared to chromatographic methods and the potential for impurities to affect the measurement.
| Factor | Considerations and Limitations |
|---|---|
| Concentration | Observed rotation is directly proportional to concentration. Accurate concentration determination is crucial. High concentrations can lead to non-linear effects. |
| Temperature | Specific rotation can be temperature-dependent. Measurements must be performed at a controlled and reported temperature (typically 20°C or 25°C). |
| Solvent | The solvent can influence the conformation of the chiral molecule and thus its interaction with light. The solvent used must always be specified. |
| Wavelength | Optical rotation varies with wavelength (a phenomenon called optical rotatory dispersion). A monochromatic light source, typically the sodium D-line, is required for standardization. |
| Purity | Optically active impurities will contribute to the observed rotation, leading to inaccurate results for the compound of interest. |
Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. Unlike polarimetry, which measures a bulk property, CD spectroscopy provides a spectrum with positive or negative peaks (Cotton effects) at specific wavelengths corresponding to the electronic transitions of chromophores within the molecule.
An important extension of this technique is Vibrational Circular Dichroism (VCD), which measures the differential absorption of circularly polarized infrared light corresponding to molecular vibrations. nist.gov VCD is exceptionally sensitive to the three-dimensional structure of a molecule. nist.gov For a molecule like this compound, VCD spectra can be measured and compared with spectra predicted by quantum mechanical calculations, such as Density Functional Theory (DFT). nist.gov A good match between the experimental and calculated spectra for a specific enantiomer allows for the unambiguous assignment of its absolute configuration. nist.gov
Studies on the structurally related compound 3-butyn-2-ol have demonstrated the power of VCD in investigating conformational distributions and self-aggregation phenomena. This indicates that VCD would be a highly informative method for the detailed stereochemical analysis of this compound in solution.
X-ray Crystallography for Definitive Absolute Configuration Assignment
X-ray crystallography is widely regarded as the gold standard for determining the absolute configuration of a chiral molecule. This technique provides a precise three-dimensional map of the electron density within a single crystal, allowing for the exact spatial arrangement of every atom in the molecule to be determined.
The prerequisite for this method is the ability to grow a high-quality single crystal of the compound. For this compound, which is a solid at room temperature, obtaining suitable crystals is often feasible. The absolute configuration is determined through the anomalous dispersion (or resonant scattering) of X-rays by the atoms in the crystal. This effect, particularly for heavier atoms, causes slight differences in the intensities of specific, symmetrically related reflections in the diffraction pattern (known as Bijvoet pairs). The analysis of these intensity differences allows for the unambiguous determination of the absolute structure of the molecule in the crystal, thereby confirming its (R) or (S) configuration.
The result of an X-ray crystallographic analysis is a definitive structural model from which bond lengths, bond angles, and the absolute stereochemistry can be reported with very high precision.
| Parameter | Description |
|---|---|
| Crystal System | The crystal lattice system (e.g., Orthorhombic, Monoclinic). |
| Space Group | The symmetry group of the crystal (must be non-centrosymmetric for a chiral compound). |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |
| Flack Parameter | A value close to 0 indicates the correct absolute structure has been determined; a value close to 1 indicates the inverted structure is correct. |
| Final R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Table of Compounds
| Compound Name |
|---|
| This compound |
| 3-butyn-2-ol |
| α-methoxy-α-phenylacetic acid (MPA) |
| α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) |
Q & A
Q. What are the optimal methods for synthesizing (R)-2-Phenyl-3-butyne-2-ol in a laboratory setting?
The synthesis typically involves alkynylation of a ketone precursor. For example, a propargylation reaction using phenylacetylene and a suitable carbonyl compound (e.g., acetophenone derivatives) under basic conditions. Purification via column chromatography or recrystallization is critical to isolate the enantiomerically pure (R)-form. Chiral catalysts or resolving agents may be employed to ensure stereochemical fidelity .
Q. How can researchers verify the purity and stereochemical integrity of this compound?
Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm molecular structure and detect impurities (e.g., diastereomers or byproducts) .
- Chiral HPLC : Resolve enantiomers and quantify enantiomeric excess .
- Polarimetry : Measure optical activity to validate the (R)-configuration .
Q. What safety protocols are essential when handling this compound?
- Storage : Keep in airtight containers under inert gas (e.g., N₂) to prevent oxidation. Store at 2–8°C for stability .
- Handling : Use fume hoods and PPE (gloves, goggles) due to potential irritancy. Follow guidelines for alkynol compounds, which may exhibit exothermic reactivity .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in asymmetric catalysis?
Density Functional Theory (DFT) calculations can model transition states to predict enantioselectivity in reactions involving the compound. Molecular docking studies may also elucidate interactions with chiral catalysts (e.g., BINOL-derived phosphoric acids) . Experimental validation via kinetic isotope effects (KIEs) or isotopic labeling can resolve discrepancies between computational and empirical data .
Q. What strategies resolve contradictions in reported reaction yields for this compound derivatives?
- Methodological Triangulation : Cross-validate results using multiple techniques (e.g., GC-MS, NMR, IR) to confirm product identity .
- Parameter Optimization : Systematically vary reaction conditions (temperature, solvent polarity, catalyst loading) to identify yield-limiting factors .
- Meta-Analysis : Compare datasets from independent studies to isolate variables (e.g., moisture sensitivity of reagents) causing yield variability .
Q. How does steric hindrance influence the stereoselective functionalization of this compound?
Steric effects from the phenyl and alkynyl groups dictate regioselectivity. For example:
- Nucleophilic Additions : Bulky nucleophiles preferentially attack the less hindered α-position.
- Catalytic Asymmetric Reactions : Chiral ligands (e.g., Josiphos) exploit steric interactions to control enantioselectivity. Kinetic studies and X-ray crystallography of intermediates can validate mechanistic hypotheses .
Q. What advanced techniques characterize the compound’s role in supramolecular assemblies?
- Single-Crystal X-ray Diffraction : Resolve 3D molecular packing and hydrogen-bonding networks.
- Dynamic Light Scattering (DLS) : Monitor self-assembly kinetics in solution.
- Theoretical Modeling : Use molecular dynamics simulations to predict aggregation behavior .
Methodological Notes
- Data Validation : Ensure reproducibility by repeating experiments with independent batches and using internal standards (e.g., deuterated solvents for NMR calibration) .
- Ethical Reporting : Disclose synthetic yields with error margins and characterize all byproducts to avoid data misinterpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
